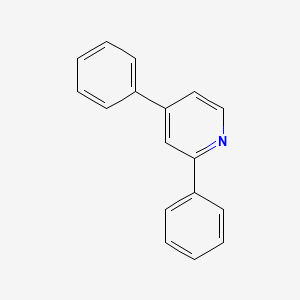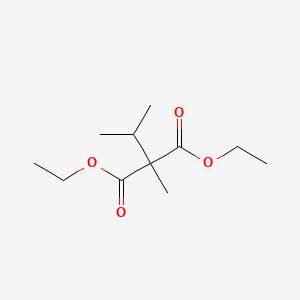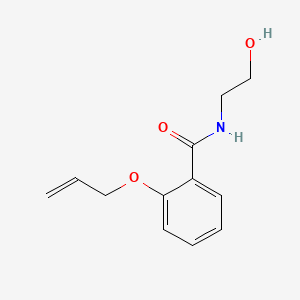
Butyl chloroacetate
Descripción general
Descripción
Butyl chloroacetate is a chemical compound that is synthesized through the reaction of chloroacetic acid with n-butanol. Various catalysts have been explored to optimize the synthesis process, including stannic chloride pentahydrate , sodium bisulfate , and rare earth solid super strong acid . The compound is of interest due to its potential applications in various fields, including pharmaceuticals, as evidenced by its use in the synthesis of the gastrointestinal prokinetic butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) .
Synthesis Analysis
The synthesis of butyl chloroacetate has been the subject of several studies, with researchers seeking to improve the yield and efficiency of the process. For instance, the use of stannic chloride pentahydrate as a catalyst has been shown to achieve a high ester yield of 91.3% . Other catalysts such as sodium bisulfate and rare earth solid super strong acid have also been reported to facilitate the synthesis effectively, with yields reaching up to 88%. The research progress in this area has been summarized, highlighting various catalysts such as p-toluene sulfonic acid and sulfonate, among others, as valuable in the practical synthesis of butyl chloroacetate .
Molecular Structure Analysis
The molecular structure of compounds related to butyl chloroacetate has been characterized using various analytical techniques. For example, N-chloroacetyl-3t-butyl-2r,6c-diphenylpiperidin-4-one and its derivatives have been analyzed using FT-IR, NMR, and XRD, revealing a boat conformation for the title crystal . Computational studies, including Density Functional Theory (DFT), have been employed to gain further insights into the molecular design and optoelectronic properties of these compounds .
Chemical Reactions Analysis
Butyl chloroacetate is involved in chemical reactions as an intermediate in the synthesis of other compounds. For instance, it has been used in the preparation of a novel gastrointestinal prokinetic agent, demonstrating its role in the development of pharmaceuticals . The synthesis of related compounds, such as 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, has also been reported, showcasing the versatility of chloroacetyl derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl chloroacetate are influenced by the conditions under which it is synthesized. The reaction parameters, such as the mole ratio of reactants, catalyst type, reaction time, and temperature, play a crucial role in determining the yield and quality of the ester produced . The optimization of these parameters has been a focus of research to enhance the efficiency of the synthesis process. Additionally, the reusability of catalysts has been investigated, which is important for the economic and environmental aspects of the production process .
Aplicaciones Científicas De Investigación
Hypoglycemic Activity Research
One significant application of butyl chloroacetate derivatives is in the field of diabetes research. A study conducted by Romanenko et al. (2018) focused on synthesizing 7-n-butyl-3-methyl-8-thioxanthine derivatives and exploring their hypoglycemic activity. They found that these derivatives show promise as non-toxic hypoglycemic agents, indicating potential for the development of new antidiabetic drugs (Romanenko et al., 2018).
Synthesis Techniques
Various studies have explored efficient methods for synthesizing n-butyl chloroacetate, a process fundamental to its application in different research fields. Sun Jian (2003) investigated the synthesis of n-butyl chloroacetate using microwave irradiation, finding that this method significantly reduces reaction time compared to traditional techniques (Sun Jian, 2003). Similarly, Li Xue-yong (2008) reported on the use of sodium bisulfate as a catalyst under microwave irradiation, achieving high yields of the ester (Li Xue-yong, 2008).
Pharmaceutical and Chemical Intermediates
Butyl chloroacetate is also instrumental in synthesizing various pharmaceutical and chemical intermediates. For instance, Potdar et al. (2001) described its use in the Pechmann condensation process for producing coumarin derivatives, highlighting its role as a solvent and catalyst (Potdar et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
Butyl 2-chloroacetate, also known as Butyl chloroacetate, is a chemical compound that primarily targets organic molecules in a reaction. It is often used as a reagent in organic synthesis .
Mode of Action
The mode of action of Butyl 2-chloroacetate involves nucleophilic substitution reactions . In these reactions, Butyl 2-chloroacetate acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom in the compound is a good leaving group, which makes Butyl 2-chloroacetate particularly reactive in these types of reactions .
Biochemical Pathways
For instance, it might be involved in the synthesis of other organic compounds or in the modification of existing ones .
Result of Action
The molecular and cellular effects of Butyl 2-chloroacetate’s action depend on the specific context of its use. In organic synthesis, it can facilitate the formation of new compounds or the modification of existing ones . The specific effects at the molecular and cellular level would depend on the particular reactions it is involved in and the compounds it interacts with.
Action Environment
The action, efficacy, and stability of Butyl 2-chloroacetate can be influenced by various environmental factors. These include the presence of other chemicals, the pH of the environment, temperature, and other physical and chemical conditions . For instance, its reactivity in nucleophilic substitution reactions can be affected by the presence and concentration of the nucleophile .
Propiedades
IUPAC Name |
butyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRGMUWRPCPLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060437 | |
| Record name | N-Butyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | n-Butyl chloroacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4324 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
183 °C | |
| Record name | N-BUTYL CHLOROACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |
| Record name | N-BUTYL CHLOROACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0704 @ 20 °C/4 °C | |
| Record name | N-BUTYL CHLOROACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butyl chloroacetate | |
CAS RN |
590-02-3 | |
| Record name | Butyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Butyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HD7CFO3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-BUTYL CHLOROACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Butyl chloroacetate?
A1: Butyl chloroacetate has the molecular formula C6H11ClO2 and a molecular weight of 150.60 g/mol. []
Q2: How can Butyl chloroacetate be synthesized?
A2: Butyl chloroacetate can be synthesized through various methods:
- Esterification of Chloroacetic Acid: This common method involves reacting Chloroacetic acid with Butanol in the presence of a catalyst. Different catalysts, including p-toluene sulfonic acid [], sulfamic acid [], amino sulfonic acid [], sodium bisulfate [, ], stannic chloride pentahydrate [, ], and solid superacids [, ] have been investigated to optimize yield and efficiency.
- Reaction with tert-Butyl Alcohol: Reacting Chloroacetyl chloride with tert-butyl alcohol is another method for Butyl chloroacetate synthesis. []
- Reaction with Isobutylene: Chloroacetic acid can be reacted with isobutylene in the presence of a strong acid catalyst to produce tert-butyl chloroacetate. []
Q3: How is Butyl chloroacetate purified after synthesis?
A3: Purification typically involves distillation under reduced pressure. [, ] In the synthesis of tert-butyl chloroacetate, a high-purity rectifying column is used to separate dichloromethane, diisobutylene, and the desired tert-butyl chloroacetate based on their boiling points. []
Q4: What spectroscopic techniques are used to characterize Butyl chloroacetate?
A4: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information and can confirm the presence of specific functional groups. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic bond vibrations. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines separation and identification capabilities, allowing for the analysis of complex mixtures and confirmation of molecular weight. []
Q5: What are the main applications of Butyl chloroacetate in organic synthesis?
A5: Butyl chloroacetate serves as a versatile two-carbon alkylating agent [] and is crucial in various reactions, including:
- Darzens Condensation: It reacts with aldehydes or ketones in the presence of a strong base to form α,β-epoxy esters (glycidic esters). This reaction is widely studied for its stereochemical outcomes, influenced by factors like the catalyst, solvent, and substituents on the reactants. [, , , ]
- Synthesis of Heterocycles: Butyl chloroacetate acts as a building block in synthesizing various heterocyclic compounds, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles. [, ]
- Synthesis of Pharmaceuticals: It serves as an intermediate in synthesizing pharmaceutical compounds like aceclofenac, a non-steroidal anti-inflammatory drug. [, , ]
- Preparation of Ionic Monomers: It's used in the synthesis of 2-tert-butoxy-N-[2-(methacryloyl-oxy)ethyl]-N,N-dimethyl-2-oxoethanammonium chloride, a thermally decomposable ionic monomer. []
Q6: How does the choice of catalyst influence the Darzens reaction with Butyl chloroacetate?
A6: Different catalysts can significantly affect the stereochemistry and yield of the glycidic ester product.
- Lithium salts generally favor the formation of the trans isomer. []
- Tetrabutylammonium bromide (TBAB), a phase-transfer catalyst, tends to favor the cis isomer. []
- Chiral lithium amides can mediate enantioselective Darzens reactions, yielding optically active glycidic esters. []
Q7: Is Butyl chloroacetate stable under various conditions?
A7: Butyl chloroacetate is generally stable but can decompose under certain conditions:
- Acidic Conditions: It can decompose in the presence of strong acids. []
- High Temperatures: Exposure to high temperatures can lead to decomposition, especially in the presence of certain catalysts. []
Q8: What are the safety considerations when handling Butyl chloroacetate?
A8: Butyl chloroacetate is a lachrymator and a potential alkylating agent. It should be handled with caution in a well-ventilated fume hood, wearing appropriate personal protective equipment. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

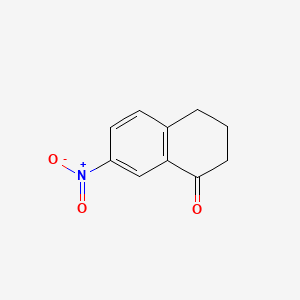
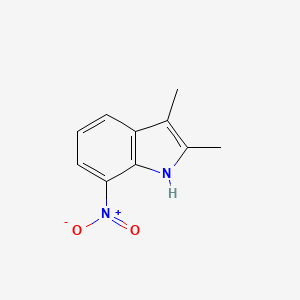

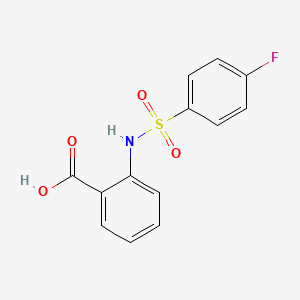
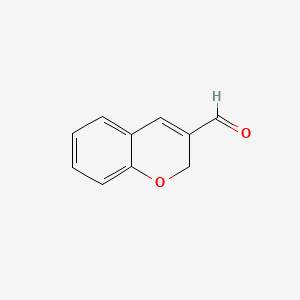

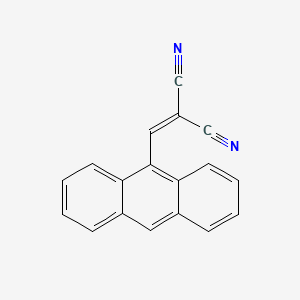
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
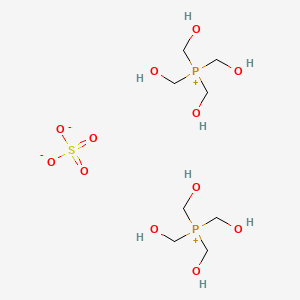
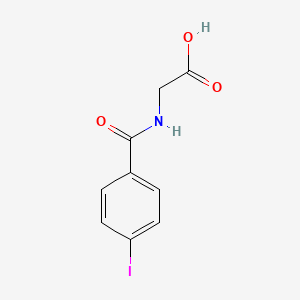
![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)
